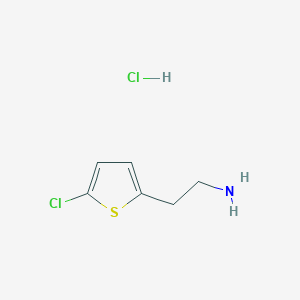

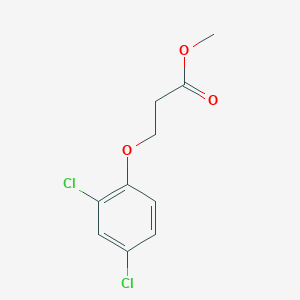

![molecular formula C7H4N3NaO3 B1416952 Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1803584-61-3](/img/structure/B1416952.png)

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications

Synthesis and Chemical Reactivity

- Regioselective Synthesis and Derivatives: Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a key intermediate in the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating versatile chemical reactivity (Drev et al., 2014).

Antiviral and Antimicrobial Applications

- Antiviral Activity: Derivatives of this compound have shown antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

- Antimicrobial Effects: Synthesized 7-alkylaminopyrazolo[1,5-a]pyrimidines, derived from the compound, demonstrated inhibition against the fungus Trichophyton mentagrophytes, with variations in alkyl chain length affecting fungitoxicity (Novinson et al., 1977).

Pharmacological and Medical Research

- Potential in Stroke Treatment: Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, based on the structure of this compound, were synthesized and evaluated as inhibitors of c-Src kinase for potential use in treating acute ischemic stroke (Mukaiyama et al., 2007).

- Leishmaniasis Research: Allopurinol, a compound structurally similar to this compound, showed inhibitory effects on the growth of Leishmania braziliensis, suggesting potential antileishmanial properties (Pfaller & Marr, 1974).

Diagnostic and Imaging Applications

- Tumor Imaging in PET: 18F-labeled Pyrazolo[1,5-a]pyrimidine derivatives, synthesized from this compound, were evaluated for their potential in tumor imaging using Positron Emission Tomography (PET), offering insights into tumor uptake kinetics and diagnostic imaging capabilities (Xu et al., 2012).

Mechanism of Action

Target of Action

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . PP derivatives are known to have a high impact in medicinal chemistry . .

Mode of Action

Pp derivatives have been shown to exhibit significant pharmacological properties, including anticancer potential and enzymatic inhibitory activity .

Biochemical Pathways

Some pp derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their neuroprotective and anti-inflammatory activity . The development of new synthetic routes and applications for these compounds is an important area of organic chemistry .

properties

IUPAC Name |

sodium;hydroxy-(7-oxopyrazolo[1,5-a]pyrimidin-6-ylidene)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.Na/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6;/h1-3,12-13H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUQSFZHCCIRRO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=C(O)[O-])C(=O)N2N=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)

amine](/img/structure/B1416889.png)

![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)